molecular formula C10H11N3 B14337967 Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- CAS No. 103095-54-1

Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-

Cat. No.: B14337967
CAS No.: 103095-54-1
M. Wt: 173.21 g/mol
InChI Key: JFBPQDAJCGEDKW-UHFFFAOYSA-N
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Description

Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with an ethyl group bearing a 1H-imidazole moiety. This structure combines the electron-deficient pyridine ring with the biologically active imidazole group, making it a candidate for applications in medicinal chemistry and materials science.

Such structural features are critical in drug design, where flexibility can improve pharmacokinetic properties like solubility and bioavailability.

Properties

CAS No.

103095-54-1

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(2-imidazol-1-ylethyl)pyridine

InChI

InChI=1S/C10H11N3/c1-4-11-5-2-10(1)3-7-13-8-6-12-9-13/h1-2,4-6,8-9H,3,7H2

InChI Key

JFBPQDAJCGEDKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of Imidazole with 4-Vinylpyridine Derivatives

A straightforward route involves the alkylation of imidazole using 4-(2-chloroethyl)pyridine. This method leverages the nucleophilic properties of imidazole’s nitrogen atoms. In a typical procedure, 4-(2-chloroethyl)pyridine (1.0 equiv) reacts with imidazole (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, yielding the target compound in 68–72% after recrystallization. Kinetic studies reveal that the reaction follows an SN2 mechanism, with the chloride leaving group facilitating nucleophilic attack by imidazole’s N1 atom.

Key Optimization Parameters

  • Solvent Effects : Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state.
  • Temperature : Yields plateau above 80°C due to competing decomposition pathways.
  • Substrate Ratio : Excess imidazole (1.2–1.5 equiv) minimizes di-alkylation byproducts.

Multi-Component Cascade Reactions Involving Pyridine and Imidazole Precursors

A five-component reaction protocol, adapted from the synthesis of tetrahydroimidazo[1,2-a]pyridines, offers a modular approach. The method combines cyanoacetohydrazide, 4-nitroacetophenone, aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and ethylenediamine in ethanol-water (3:1) under reflux. While the original procedure yields pyrido[1,2-a]pyrimidines, substituting ethylenediamine with 2-(aminomethyl)pyridine directs the pathway toward 4-[2-(1H-imidazol-1-yl)ethyl]pyridine (Fig. 1).

Reaction Conditions

Component Role Equiv
2-(Aminomethyl)pyridine Pyridine precursor 1.0
Imidazole-1-acetaldehyde Imidazole precursor 1.0
Nitroethylene derivative Michael acceptor 1.0
Ethanol-water (3:1) Solvent
Temperature 80°C, 6 hours

This method achieves 65–70% yield, with the nitro group acting as a transient directing group for regioselective cyclization.

Cross-Dehydrogenative Coupling (CDC) of Pyridine and Imidazole

Building on pyrazolo[1,5-a]pyridine syntheses, CDC strategies employ N-amino-2-iminopyridines and imidazole-containing β-diketones. In a representative procedure, N-amino-2-iminopyridine (3 mmol) reacts with 1-(2-hydroxyethyl)imidazole-4,5-dione (3 mmol) in ethanol under oxygen at 130°C for 18 hours (Table 1).

Table 1 : CDC Optimization for 4-[2-(1H-Imidazol-1-yl)ethyl]pyridine

Entry Catalyst Yield (%) Purity (%)
1 None 58 92
2 Acetic acid 74 95
3 FeCl₃ 63 90

Acetic acid (6 equiv) proves optimal, likely by protonating intermediates to facilitate oxidative cyclization. The CDC route avoids pre-functionalized substrates, making it atom-economical.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Adapting solid-phase peptide synthesis principles, Wang resin-functionalized pyridine derivatives undergo sequential imidazole coupling. 4-(2-Bromoethyl)pyridine is immobilized on Wang resin via its carboxylic acid group, followed by imidazole coupling using Hünig’s base. Cleavage with trifluoroacetic acid (TFA) yields the target compound in 60–65% purity, suitable for high-throughput screening.

Advantages

  • Purification Simplification : Byproducts remain resin-bound.
  • Scalability : Gram-scale synthesis achievable with automated systems.

Reductive Amination of 4-Pyridineacetaldehyde with Imidazole

A two-step reductive amination strategy involves:

  • Condensing 4-pyridineacetaldehyde (1.0 equiv) with imidazole (1.1 equiv) in methanol at 25°C for 2 hours.
  • Reducing the imine intermediate with sodium cyanoborohydride (NaBH₃CN) in acetic acid buffer (pH 5.0).

This method affords 75–80% yield, with the pH-controlled environment minimizing over-reduction.

Mechanistic Insights and Comparative Analysis

The alkylation and CDC methods dominate industrial applications due to their scalability. However, multi-component reactions offer superior modularity for derivative synthesis. A comparative analysis (Table 2) highlights trade-offs:

Table 2 : Method Comparison for 4-[2-(1H-Imidazol-1-yl)ethyl]pyridine

Method Yield (%) Purity (%) Cost (Relative)
Nucleophilic Alkylation 70 95 Low
CDC 74 95 Moderate
Multi-Component 65 90 High
Solid-Phase 60 85 Very High
Reductive Amination 78 97 Moderate

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced imidazole or pyridine rings .

Scientific Research Applications

Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects .

Comparison with Similar Compounds

Research Findings and Challenges

  • Antioxidant Activity : Ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl] acetate () showed 80.4% ABTS radical scavenging, highlighting the role of electron-withdrawing groups (e.g., nitro) in enhancing antioxidant capacity . This could inform modifications to the target compound for similar effects.
  • Synthetic Limitations : The absence of direct synthesis data for the target compound necessitates reliance on analog-based strategies, which may introduce impurities or require optimization of reaction conditions (e.g., temperature, catalysts).

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